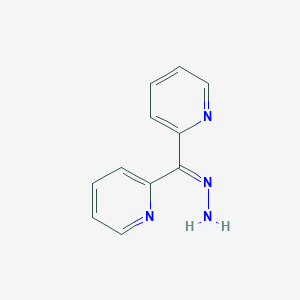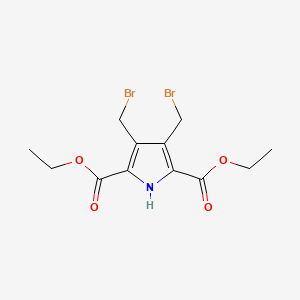
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromomethyl groups attached to the pyrrole ring, along with two ester groups
Méthodes De Préparation
The synthesis of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the bromination of diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of diols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Mécanisme D'action
The mechanism of action of Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of substituted pyrrole derivatives, which can exhibit a range of biological activities .
Comparaison Avec Des Composés Similaires
Diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups but is based on a furazan ring.
Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate: This precursor lacks the bromomethyl groups and is used in the synthesis of the target compound.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
78633-82-6 |
|---|---|
Formule moléculaire |
C12H15Br2NO4 |
Poids moléculaire |
397.06 g/mol |
Nom IUPAC |
diethyl 3,4-bis(bromomethyl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H15Br2NO4/c1-3-18-11(16)9-7(5-13)8(6-14)10(15-9)12(17)19-4-2/h15H,3-6H2,1-2H3 |
Clé InChI |
GIQWKEFGRGZHAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)C(=O)OCC)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


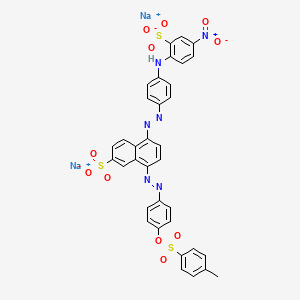
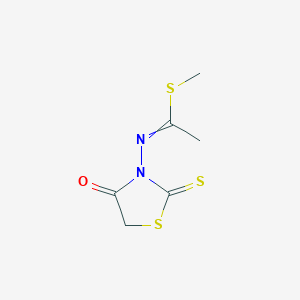

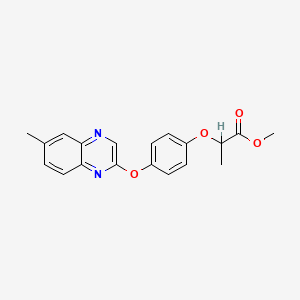

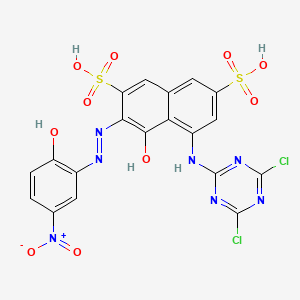
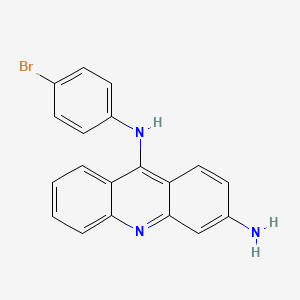
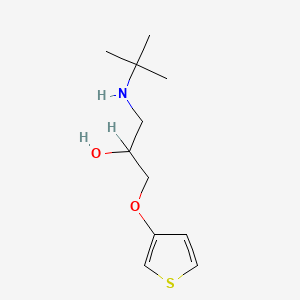
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)



